3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
. This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a benzylsulfanyl group, and a pyridin-2-yl substituent.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with a similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways, potentially affecting cellular processes such as cell proliferation, inflammation, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these properties could be predicted using computational methods.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . For instance, some compounds have been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes, and downregulate anti-apoptotic genes .
Preparation Methods
The synthesis of 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine involves several steps, typically starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions, and the pyridin-2-yl group is added through coupling reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolo[4,3-b]pyridazine core.
Scientific Research Applications
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Comparison with Similar Compounds
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to the triazolo[4,3-b]pyridazine scaffold.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and shares structural similarities with the triazolo[4,3-b]pyridazine core.
Triazolothiadiazine: Another heterocyclic compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADJHWMUMAZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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